2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE
Description
WAY-323525 is a bioactive small molecule with the chemical formula C₁₉H₂₁N₃O₃S.
Properties
IUPAC Name |
2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-11(2)8-14-19-17(22-21-14)25-10-15(23)20-16-18-13(9-24-16)12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,20,23)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZNONHDDCQUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-323525 involves several steps, including the use of specific reagents and reaction conditions. While the exact synthetic route is proprietary, it typically involves the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and sulfonation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
WAY-323525 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
WAY-323525 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used to investigate cellular processes and pathways, particularly those involving signal transduction and gene expression.
Mechanism of Action
The mechanism of action of WAY-323525 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key proteins involved in inflammation and cell proliferation .
Comparison with Similar Compounds
WAY-323525 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist used in neuropharmacological research.
WAY-120491: A compound with similar structural features but different biological activities.
WAY-200070: Another bioactive small molecule with potential therapeutic applications.
WAY-323525 is unique due to its specific chemical structure and the range of biological activities it exhibits. Its ability to modulate multiple pathways makes it a valuable tool in scientific research and potential therapeutic development.
Biological Activity
The compound 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a novel chemical entity that combines a triazole ring with thiazole and acetamide functionalities. This unique structure suggests potential biological activities that merit investigation. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 304.41 g/mol. The structural components include:
- Triazole Ring : Known for diverse biological activities, particularly in antifungal and anticancer applications.
- Thiazole Group : Associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄OS |
| Molecular Weight | 304.41 g/mol |
| CAS Number | 694468-05-8 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole moiety can inhibit enzymes by binding to their active sites, while the thiazole group may enhance binding affinity and specificity. This dual interaction could lead to effective inhibition of various biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The triazole ring's ability to interact with cytochrome P450 enzymes suggests potential use in modulating drug metabolism.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial and fungal strains, indicating potential for this compound in treating infections.
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the expected effects of this compound.
Case Study 1: Antifungal Activity
In a study assessing the antifungal properties of triazole derivatives, compounds exhibiting similar structural features showed significant inhibition against Candida albicans and Aspergillus fumigatus. The mechanism involved disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.
Case Study 2: Anticancer Potential
Research on triazole-thiazole hybrids has revealed promising anticancer activity through apoptosis induction in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide | Antifungal | Inhibition of ergosterol synthesis |
| 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Anticancer | Apoptosis induction via caspase activation |
Q & A
Q. What advanced techniques are critical for scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer in exothermic steps (e.g., acylation) .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Crystallization engineering : Optimize anti-solvent addition rates to control crystal size and minimize impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
